molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No. B025367
Key on ui cas rn: 110234-43-0
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

In methanol (15 ml) was dissolved 5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole (1.57 g, 0.0050 mole) and 90% hydrazine hydrate (0.42 g, 0.0075 mole) was added to the solution. It was allowed to stand to room temperature for 46 hours. Water (30 ml) was added to it and the mixture was stirred at room temperature for 15 minutes. Crystals were filtered off. The filtered off crystals were washed repeatedly with methylene chloride (45 ml) and the filtrate was extracted with these washings. The filtrate was further extracted with methylene chloride (45 ml×2) and the solvent was distilled off from the combined extract at atmospheric pressure by using a distillation apparatus equipped with a fractionating column packed with glass raschig rings (15 mm in diameter, 200 mm in length). The residue was purified by column chromatography on silica gel to give the title compound. Yield: 0.714 g (93.9%).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)C2C=CC=CC=2C(OC)=O)[CH:4]=1.O.NN.O>CO>[F:1][C:2]([F:22])([F:21])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Two
Name
5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole
Quantity
1.57 g
Type
reactant
Smiles
FC(C1=CC(=NO1)NC(C1=C(C=CC=C1)C(=O)OC)=O)(F)F
Name
Quantity
0.42 g
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
Crystals were filtered off
FILTRATION
Type
FILTRATION
Details
The filtered off crystals
WASH
Type
WASH
Details
were washed repeatedly with methylene chloride (45 ml)
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with these washings
EXTRACTION
Type
EXTRACTION
Details
The filtrate was further extracted with methylene chloride (45 ml×2)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the
EXTRACTION
Type
EXTRACTION
Details
combined extract at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
equipped with a fractionating column
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
FC(C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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